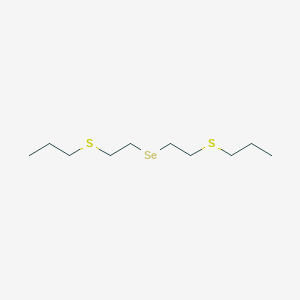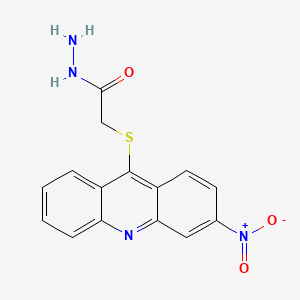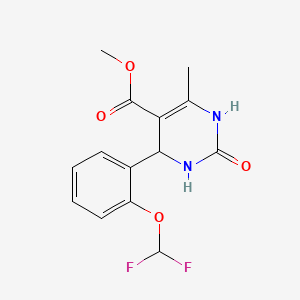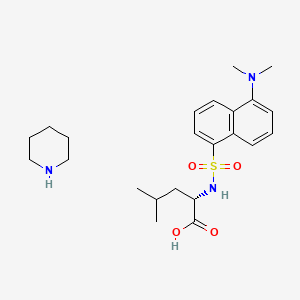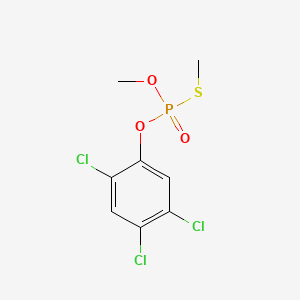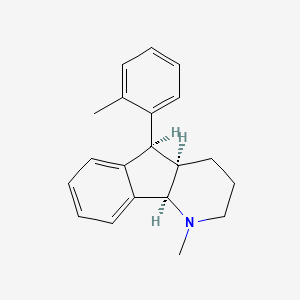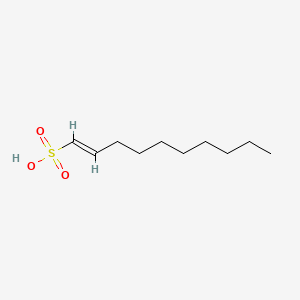
1-Decene-1-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decene-1-sulfonic acid, sodium salt is an organic compound with the molecular formula C₁₀H₂₁NaO₃S. It is a sodium salt of 1-decene-1-sulfonic acid and is commonly used in various chemical and industrial applications. This compound is known for its surfactant properties, making it useful in a range of processes, including chromatography and ion-pairing techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decene-1-sulfonic acid, sodium salt can be synthesized through the sulfonation of 1-decene. The reaction typically involves the addition of sulfur trioxide or chlorosulfonic acid to 1-decene, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-decene is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a continuous process to produce the sodium salt. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Decene-1-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to form corresponding sulfides.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
1-Decene-1-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.
Biology: Employed in the study of protein and peptide interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 1-decene-1-sulfonic acid, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction and separation of molecules. In chromatography, it acts as an ion-pairing agent, facilitating the separation of charged analytes by forming ion pairs with them. This enhances the resolution and sensitivity of the analytical method .
Comparison with Similar Compounds
Sodium 1-octanesulfonate: Similar in structure but with a shorter carbon chain.
Sodium 1-dodecanesulfonate: Similar in structure but with a longer carbon chain.
Sodium 1-heptanesulfonate: Another sulfonic acid salt with a shorter carbon chain.
Uniqueness: 1-Decene-1-sulfonic acid, sodium salt is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and ion-pairing reagent, offering advantages in terms of solubility and interaction with various analytes .
Properties
CAS No. |
41999-41-1 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(E)-dec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h9-10H,2-8H2,1H3,(H,11,12,13)/b10-9+ |
InChI Key |
SVDCMXMRTJEAHD-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


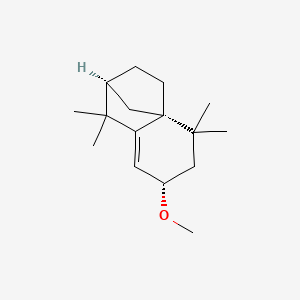
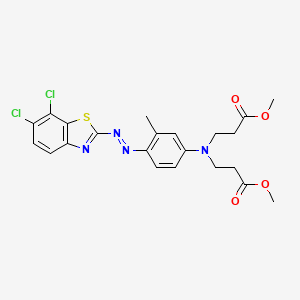
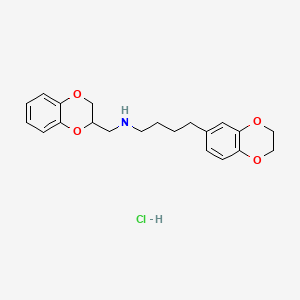
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)
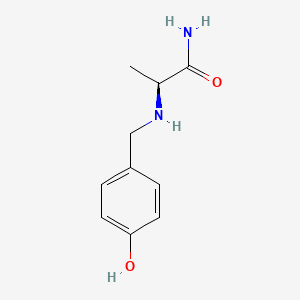
![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

